molecular formula C13H19NO B14835375 3-Tert-butyl-2-cyclopropoxyaniline

3-Tert-butyl-2-cyclopropoxyaniline

Cat. No.: B14835375
M. Wt: 205.30 g/mol
InChI Key: XGEIEWSUTHBORN-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-cyclopropoxyaniline is an organic compound with the molecular formula C13H19NO It features a tert-butyl group, a cyclopropoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-cyclopropoxyaniline typically involves the reaction of tert-butyl aniline with cyclopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-cyclopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of N-oxides or quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-Tert-butyl-2-cyclopropoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-cyclopropoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The cyclopropoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the tert-butyl and cyclopropoxy groups attached to an aniline moiety. This structural arrangement imparts distinct steric and electronic properties, making it a valuable compound for specific applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-tert-butyl-2-cyclopropyloxyaniline

InChI

InChI=1S/C13H19NO/c1-13(2,3)10-5-4-6-11(14)12(10)15-9-7-8-9/h4-6,9H,7-8,14H2,1-3H3

InChI Key

XGEIEWSUTHBORN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)N)OC2CC2

Origin of Product

United States

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